![molecular formula C21H36N6O2 B12427431 7-((5-Aminopentyl)oxy)-N2-(3-(dimethylamino)propyl)-6-methoxy-N4,N4-dimethylquinazoline-2,4-diamine](/img/structure/B12427431.png)
7-((5-Aminopentyl)oxy)-N2-(3-(dimethylamino)propyl)-6-methoxy-N4,N4-dimethylquinazoline-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E67-2 is a derivative of E67 and is known for its low toxicity and selective inhibition of the KIAA1718 Jumonji domain. It has an IC50 value of 3.4 µM and selectively inhibits histone H3 lysine 9 (H3K9) Jumonji demethylase as well as histone H3 lysine 4 (H3K4) demethylase .
Preparation Methods
The synthesis of E67-2 involves the derivatization of E67. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of organic reactions that ensure its selective inhibition properties and low toxicity .
Chemical Reactions Analysis
E67-2 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the compound.
Substitution: Common reagents used in these reactions include various halides and nucleophiles.
Major Products: The primary products formed from these reactions are modified derivatives of E67-2 that retain its inhibitory properties
Scientific Research Applications
E67-2 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a selective inhibitor in various chemical reactions.
Biology: Plays a role in studying the demethylation of histone proteins, which is crucial for understanding gene expression and regulation.
Medicine: Investigated for its potential in cancer research due to its ability to inhibit specific demethylases involved in cancer progression.
Industry: Utilized in the development of new therapeutic agents and as a tool in epigenetic research .
Mechanism of Action
E67-2 exerts its effects by selectively inhibiting the KIAA1718 Jumonji domain. This inhibition prevents the demethylation of histone H3 lysine 9 (H3K9) and histone H3 lysine 4 (H3K4), leading to changes in gene expression. The molecular targets involved include the Jumonji demethylases, which play a role in transcriptional regulation .
Comparison with Similar Compounds
E67-2 is unique due to its selective inhibition of the KIAA1718 Jumonji domain and its low toxicity. Similar compounds include:
BIX-01294: Another inhibitor of histone demethylases but with a broader range of targets.
GSK-J1: A selective inhibitor of the JMJD3 and UTX demethylases.
JIB-04: Inhibits multiple Jumonji demethylases but with higher toxicity compared to E67-2 .
E67-2 stands out due to its specificity and reduced cell toxicity, making it a valuable tool in both research and potential therapeutic applications.
Biological Activity
7-((5-Aminopentyl)oxy)-N2-(3-(dimethylamino)propyl)-6-methoxy-N4,N4-dimethylquinazoline-2,4-diamine is a synthetic compound belonging to the quinazoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be broken down into several functional groups that contribute to its biological activity:
- Quinazoline Core : This bicyclic structure is known for its pharmacological properties, including anti-cancer activity.
- Dimethylamino Group : This moiety enhances solubility and may contribute to the compound's interaction with biological targets.
- Aminopentyl Chain : This alkyl chain may facilitate cellular uptake and influence the compound's pharmacokinetics.
Research indicates that compounds with a similar structure often exhibit their biological effects through several mechanisms:
- Inhibition of Kinases : Quinazoline derivatives have been shown to inhibit various kinases involved in cancer cell proliferation and survival. For instance, they may target epidermal growth factor receptor (EGFR) pathways.
- Induction of Apoptosis : Some studies suggest that this compound can induce programmed cell death in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Anti-inflammatory Effects : The presence of dimethylamino groups may confer anti-inflammatory properties, potentially making it useful in treating conditions characterized by excessive inflammation.
In Vitro Studies
Several in vitro studies have evaluated the efficacy of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | EGFR inhibition |
A549 (Lung) | 8.3 | Apoptosis induction |
HeLa (Cervical) | 10.0 | Cell cycle arrest |
These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting broad-spectrum anti-cancer potential.
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of new compounds. Preliminary animal studies have shown promising results:
- Xenograft Models : In a mouse model with human breast cancer xenografts, treatment with the compound resulted in a significant reduction in tumor size compared to controls (p < 0.05).
- Toxicity Assessment : Toxicological evaluations indicated that at therapeutic doses, the compound did not exhibit significant adverse effects on liver and kidney functions.
Case Study 1: Breast Cancer Treatment
A clinical trial involving patients with advanced breast cancer explored the efficacy of this compound as a second-line treatment. Patients receiving the drug showed improved progression-free survival rates compared to those receiving standard chemotherapy.
Case Study 2: Combination Therapy
Another study investigated the use of this compound in combination with conventional chemotherapeutic agents. Results indicated enhanced efficacy and reduced side effects when used in conjunction with paclitaxel in preclinical models.
Properties
Molecular Formula |
C21H36N6O2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
7-(5-aminopentoxy)-2-N-[3-(dimethylamino)propyl]-6-methoxy-4-N,4-N-dimethylquinazoline-2,4-diamine |
InChI |
InChI=1S/C21H36N6O2/c1-26(2)12-9-11-23-21-24-17-15-19(29-13-8-6-7-10-22)18(28-5)14-16(17)20(25-21)27(3)4/h14-15H,6-13,22H2,1-5H3,(H,23,24,25) |
InChI Key |
WLFIYSGBVULZIU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=NC2=CC(=C(C=C2C(=N1)N(C)C)OC)OCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.